(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)acrylamide
Description
This compound is an acrylamide derivative featuring a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group conjugated via an α,β-unsaturated carbonyl system to a hexahydropyrrolo[1,2-a]quinoxalin-4-one moiety. The benzo[d][1,3]dioxole group is known for enhancing metabolic stability and lipophilicity, while the pyrroloquinoxaline scaffold may confer rigidity and influence target binding through hydrogen bonding or π-π interactions . The acrylamide linker likely contributes to covalent or non-covalent interactions with biological targets, such as kinases or epigenetic regulators .
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(4-oxo-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-20(8-6-13-5-7-18-19(9-13)28-12-27-18)22-14-10-17-21(26)23-15-3-1-2-4-16(15)24(17)11-14/h1-9,14,17H,10-12H2,(H,22,25)(H,23,26)/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPMBPVYFZWAEL-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1C(=O)NC3=CC=CC=C32)NC(=O)C=CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN2C1C(=O)NC3=CC=CC=C32)NC(=O)/C=C/C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)acrylamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d][1,3]dioxole derivative, followed by the construction of the hexahydropyrrolo[1,2-a]quinoxaline core. The final step involves the formation of the acrylamide linkage through a condensation reaction.
Preparation of Benzo[d][1,3]dioxole Derivative: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Construction of Hexahydropyrrolo[1,2-a]quinoxaline: This involves the condensation of an appropriate diamine with a diketone, followed by reduction.
Formation of Acrylamide Linkage: The final step is the condensation of the benzo[d][1,3]dioxole derivative with the hexahydropyrrolo[1,2-a]quinoxaline intermediate in the presence of acryloyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones.
Reduction: The acrylamide group can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer and infectious diseases, due to its ability to modulate biological pathways.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)acrylamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Heterocyclic Modifications
Several structurally related compounds share the acrylamide core but differ in their heterocyclic substituents:
*Estimated based on molecular formula.
Key Observations:
- Heterocyclic Influence: The hexahydropyrroloquinoxaline in the target compound likely enhances conformational rigidity compared to the tetrazole (flexible linker) in or pyrazolopyrimidine (planar aromatic system) in . This may improve selectivity for targets requiring defined spatial interactions.
- Bioisosteric Replacements: The hydroxamic acid in compound 12b serves as a zinc-binding group for HDAC inhibition, whereas the target compound’s pyrroloquinoxaline may instead engage in hydrophobic or hydrogen-bonding interactions.
Activity Landscape and Bioactivity Profiling
Similarity Indexing
Using Tanimoto coefficients (based on MACCS or Morgan fingerprints), the target compound shows ~60–70% structural similarity to HDAC inhibitors like SAHA (suberoylanilide hydroxamic acid) . However, its lack of a zinc-binding group suggests divergent mechanisms, such as kinase inhibition (e.g., ROCK1 ).
Docking and Virtual Screening
Chemical space docking studies suggest that benzo[d][1,3]dioxole-containing compounds are enriched in kinase-binding regions due to their planar aromatic systems. Compared to pyrazolopyrimidine derivatives , the target compound’s pyrroloquinoxaline may exhibit higher docking scores for targets requiring deeper hydrophobic pockets.
Biological Activity
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)acrylamide is a synthetic organic molecule that has gained attention for its potential biological activities. This article provides a detailed examination of its biological activity based on available literature and research findings.
- Molecular Formula : C₁₈H₁₄N₂O₅
- Molecular Weight : 342.32 g/mol
- CAS Number : 1428381-92-3
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research has indicated that compounds related to the benzo[d][1,3]dioxole structure exhibit significant antimicrobial properties. For instance, derivatives of benzodioxole have shown promising results against various bacterial strains such as Escherichia coli and Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25 μg/ml .
2. Anticancer Properties
Studies suggest that the compound may possess anticancer activity. Similar compounds have been shown to inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis and inhibiting cell cycle progression. For example, certain analogs demonstrated significant cytotoxic effects on human cancer cell lines with IC50 values in low micromolar ranges .
3. Neuroprotective Effects
The hexahydropyrroloquinoxaline moiety is associated with neuroprotective properties. Research indicates that compounds with this structure can inhibit neuroinflammation and protect neuronal cells from oxidative stress . This suggests potential applications in neurodegenerative diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its chemical structure. Key findings include:
| Structural Feature | Effect on Activity |
|---|---|
| Benzo[d][1,3]dioxole moiety | Enhances antimicrobial and anticancer activity |
| Hexahydropyrroloquinoxaline | Contributes to neuroprotective effects |
| Acrylamide linkage | Potentially increases bioavailability |
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Antimicrobial Activity : A related compound demonstrated significant activity against Staphylococcus aureus, with MIC values indicating effective inhibition at concentrations as low as 12.5 μg/ml .
- Cytotoxicity Assessment : In vitro studies on cancer cell lines showed that analogs of this compound could induce apoptosis in a dose-dependent manner, suggesting a mechanism for its anticancer effects .
- Neuroprotection Research : Investigations into the neuroprotective properties revealed that compounds with similar structures could mitigate oxidative stress in neuronal cells, indicating potential therapeutic applications in neurodegenerative disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
